1-(3-Fluoro-4-methoxyphenyl)hexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-3-4-5-6-12(15)10-7-8-13(16-2)11(14)9-10/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWCJABAHGKVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Literature Review and Foundation for 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One Research
Previous Studies on Fluoro-Methoxy Phenyl Derivatives in Organic Synthesis
The fluoro-methoxy phenyl moiety is a common feature in a variety of synthetic organic compounds, valued for the unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents. The fluorine atom acts as a weak deactivator in electrophilic aromatic substitution through its strong negative inductive effect (-I), but also as an ortho-, para-director due to its positive mesomeric (+M) or resonance effect. wikipedia.org The methoxy group is an activating, ortho-, para-directing group. minia.edu.eg The interplay of these effects in a 3-fluoro-4-methoxy arrangement makes the aromatic ring a subject of interest for tuning molecular properties.
The synthesis of fluoro-methoxy phenyl derivatives has been approached through various established methods. A common strategy involves nucleophilic aromatic substitution (SNAr), where a fluoroarene is treated with sodium methoxide (B1231860) to yield the corresponding methoxy derivative, often in good to excellent yields. nih.gov This method has been systematically explored for creating precursors for more complex molecules. nih.gov Another approach involves multi-step synthesis starting from substituted anilines; for example, N-(4-fluoro-2-methoxyphenyl)acetamide can be prepared from 4-fluoro-2-methoxyaniline (B49241) and subsequently used in further reactions. google.com
Furthermore, fluoro-methoxy substituted benzaldehydes are versatile starting materials. They are used in Knoevenagel condensations with compounds like octyl cyanoacetate (B8463686) to produce a range of octyl phenylcyanoacrylates. chemrxiv.orgresearchgate.net These substituted benzaldehydes also react with acetophenones in Claisen-Schmidt condensations to form chalcones, which are α,β-unsaturated ketones. acgpubs.orgresearchgate.netossila.com The synthesis of (E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one is a specific example of this application. acgpubs.org
Table 1: Selected Synthetic Methods for Fluoro-Methoxy Phenyl Derivatives
| Starting Material | Reagents | Product Type | Reference |
| Chlorinated mono-fluoroarenes | Sodium methoxide, DMF | Methoxyarenes | nih.gov |
| 4-fluoro-2-methoxyaniline | Acetic anhydride (B1165640), Acetic acid | N-(4-fluoro-2-methoxyphenyl) acetamide | google.com |
| 3-Fluoro-4-methoxybenzaldehyde (B1294953) | Octyl cyanoacetate, Piperidine | Octyl 3-fluoro-4-methoxyphenylcyanoacrylate | chemrxiv.orgresearchgate.net |
| 3'-Fluoro-4'-methoxyacetophenone | Benzaldehydes | Chalcone Derivatives | ossila.com |
| 3-Fluoro-4-methoxybenzaldehyde | 2,4,6-Trimethoxyacetophenone | Chalcone | acgpubs.org |
Synthetic Precedents for Hexan-1-one Structural Motifs
The hexan-1-one structural motif, specifically an aryl hexanone, falls under the broader class of aryl ketones. The synthesis of aryl ketones is a well-established field in organic chemistry, with numerous methods available.
Classical methods such as the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, remain a fundamental approach. organic-chemistry.org However, modern catalysis has introduced a host of alternative, often milder and more functional-group-tolerant, procedures.
Nickel-catalyzed reductive coupling reactions have been developed for the construction of alkyl-aryl ketones from aryl acids and unactivated alkyl bromides. rsc.org Palladium-catalyzed cross-coupling reactions are also widely used, including the coupling of aryl boronic acids with acyl chlorides or anhydrides. organic-chemistry.org These methods often proceed under mild conditions and are compatible with a broad range of functional groups. organic-chemistry.org Another palladium-catalyzed approach involves the direct acylation of aryl bromides with aldehydes. organic-chemistry.org
Table 2: Common Synthetic Routes to Aryl Ketones
| Method | Coupling Partners | Catalyst/Reagents | Key Features | Reference |
| Friedel-Crafts Acylation | Arene + Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Classic method for C-C bond formation | organic-chemistry.org |
| Nickel-Catalyzed Reductive Coupling | Aryl Acid + Alkyl Halide | Nickel complex, Reductant | Couples unactivated alkyl halides | rsc.org |
| Palladium-Catalyzed Suzuki Coupling | Aryl Boronic Acid + Acyl Chloride | Palladium complex, Base | Mild conditions, high yields | organic-chemistry.org |
| Palladium-Catalyzed Direct Acylation | Aryl Bromide + Aldehyde | Palladium complex, Amine ligand | Direct use of aldehydes as acyl source | organic-chemistry.org |
| Iron-Catalyzed Acylation | Arylzinc Halide + Acid Chloride | FeCl₂ | Effective for polyfunctionalized ketones | organic-chemistry.org |
The hexanoyl group specifically can be introduced using hexanoyl chloride in a Friedel-Crafts reaction or by using a hexyl-organometallic reagent (like a Grignard or organolithium reagent) to attack a suitable carbonyl precursor on the aromatic ring. The industrial production of related compounds, such as 1-hexanol, often involves the oligomerization of ethylene (B1197577) or hydroformylation of 1-pentene, highlighting the accessibility of the C6 chain. wikipedia.org
Theoretical Insights from Related Chemical Structures
While direct computational studies on 1-(3-fluoro-4-methoxyphenyl)hexan-1-one are absent from the literature, significant theoretical insights can be gleaned from analyses of related molecules. Studies on substituted phenyl ketones, particularly fluoro-acetophenones, provide a strong basis for predicting the conformational and electronic properties of the target compound.
Research on 2'-fluoro-substituted acetophenone (B1666503) derivatives has shown that they exclusively adopt an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. acs.orgnih.gov This preference is driven by the strong repulsive forces between the polar C-F and C=O bonds. nih.gov It is highly probable that this compound would exhibit a similar conformational preference, with the carbonyl group oriented anti to the fluorine atom on the phenyl ring to minimize dipole-dipole repulsion.
The electronic properties of the substituted phenyl ring are governed by the interplay of the inductive and resonance effects of the fluoro and methoxy groups.
Fluorine: Exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M). wikipedia.org
Methoxy Group: Shows a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M). minia.edu.eg
In the 3-fluoro-4-methoxy substitution pattern, the powerful +M effect of the para-methoxy group dominates, activating the ring toward electrophilic substitution. The -I effect of the meta-fluorine atom primarily serves to modulate the electron density and reactivity. Computational studies on substituted phenols have demonstrated that substituent effects on bond dissociation energies and electronic stability can be effectively modeled, relating to the ability of the substituent to delocalize lone pairs and spin density. acs.org Similar principles would apply to the phenone system, where the fluoro and methoxy groups fine-tune the electronic character of the aromatic ring and the adjacent carbonyl group.
Table 3: Electronic Effects of Common Substituents on an Aromatic Ring
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (+M/-M) | Overall Effect on Electrophilic Aromatic Substitution | Reference |
| -F (Fluoro) | Strong -I | Weak +M | Deactivating, ortho/para-directing | wikipedia.org |
| -OCH₃ (Methoxy) | Weak -I | Strong +M | Activating, ortho/para-directing | minia.edu.eg |
| -CF₃ (Trifluoromethyl) | Strong -I | No Resonance | Strong Deactivating, meta-directing | wikipedia.orgmasterorganicchemistry.com |
| -CH₃ (Methyl) | Weak +I | Hyperconjugation | Activating, ortho/para-directing | masterorganicchemistry.com |
Identification of Research Gaps Concerning this compound
A comprehensive search of the scientific literature reveals a significant research gap concerning the compound this compound. While it is listed by chemical suppliers, indicating that it has been synthesized (CAS Number: 371757-62-9), there are no published research articles detailing its specific synthesis, characterization, reactivity, or potential applications. cymitquimica.comchemicalbook.com
The foundational research detailed in the preceding sections provides a robust framework for investigating this molecule. The synthetic pathways to both the fluoro-methoxy phenyl moiety and the aryl hexanone core are well-documented. nih.govorganic-chemistry.orgrsc.org Likewise, theoretical principles allow for strong predictions of its conformational and electronic behavior. acs.orgnih.gov
However, the absence of dedicated studies means that key experimental data is missing. There is no published information on:
Optimized, high-yield synthetic routes specific to this compound.
Detailed spectroscopic characterization (NMR, IR, MS).
Single-crystal X-ray diffraction data to confirm its solid-state structure.
Investigation into its chemical reactivity, such as reactions at the carbonyl group or modifications of the aromatic ring.
Exploration of its potential biological or material science applications, which are often the drivers for synthesizing novel substituted phenones.
Therefore, the field is open for a complete investigation of this compound, from its fundamental synthesis and characterization to the exploration of its properties and potential uses.
Synthetic Methodologies for 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One
Retrosynthetic Analysis and Strategic Disconnections for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are most logical.
The first and most common disconnection is at the bond between the aromatic ring and the carbonyl carbon (C-C bond). This approach leads to two key synthons: a nucleophilic 3-fluoro-4-methoxyphenyl moiety and an electrophilic hexanoyl group. This strategy points directly towards a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. organicmystery.com
A second disconnection can be made at the Cα-Cβ bond of the hexanoyl chain. This leads to a (3-fluoro-4-methoxyphenyl)carbonyl synthon and a five-carbon alkyl nucleophile. This pathway suggests the use of organometallic reagents, such as a Grignard or organolithium reagent, reacting with a suitable benzonitrile (B105546) or benzaldehyde (B42025) derivative.
A third strategy involves disconnecting the carbon-oxygen double bond of the ketone functional group itself. This retrosynthetic step suggests that the target ketone can be formed through the oxidation of the corresponding secondary alcohol, 1-(3-fluoro-4-methoxyphenyl)hexan-1-ol. youtube.com This alcohol precursor can then be synthesized via the addition of an organometallic reagent (e.g., pentylmagnesium bromide) to 3-fluoro-4-methoxybenzaldehyde (B1294953).
Detailed Examination of Proposed Synthetic Routes
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a powerful and direct method for synthesizing aromatic ketones. organicmystery.com This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com
For the synthesis of this compound, this route would involve the reaction of 2-fluoroanisole (B128887) with hexanoyl chloride or hexanoic anhydride.
Reaction Mechanism:
Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the acyl halide by coordinating to the halogen. This facilitates the departure of the halide and forms a resonance-stabilized acylium ion, which serves as the electrophile. masterorganicchemistry.comnumberanalytics.com
Electrophilic Aromatic Substitution: The electron-rich 2-fluoroanisole ring attacks the acylium ion. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs substitution to the ortho and para positions. The fluorine atom is deactivating but also an ortho-, para-director. The acylation is expected to occur predominantly at the position para to the strongly activating methoxy group, yielding the desired product.
Deprotonation: A base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex (arenium ion) to restore the aromaticity of the ring, yielding the final ketone product. numberanalytics.com
A significant consideration when using potent Lewis acids like AlCl₃ with methoxy-substituted aromatics is the potential for demethylation of the ether group. stackexchange.com To mitigate this side reaction, milder Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or rare-earth metal triflates can be employed. stackexchange.com The use of solid acid catalysts like zinc oxide has also been reported as an efficient and economical alternative. organic-chemistry.org
Organometallic Coupling Reactions (e.g., Grignard, Suzuki-Miyaura)
Organometallic reagents provide a versatile alternative for constructing the target ketone.
Grignard Reactions: One approach involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with 3-fluoro-4-methoxybenzonitrile. The initial imine intermediate would then be hydrolyzed under acidic conditions to yield the ketone. A related patent describes a similar process where a Grignard reagent reacts with a ketene (B1206846) in the presence of a transition metal complex to form a ketone. google.com
Alternatively, a Grignard reagent prepared from 1-bromo-3-fluoro-4-methoxybenzene can be reacted with hexanoyl chloride. This method, however, can be complicated by the potential for the Grignard reagent to add to the newly formed ketone, leading to a tertiary alcohol as a byproduct.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orgyoutube.com While widely used for creating C-C bonds, its direct application for ketone synthesis from acyl halides can be challenging. However, a plausible route could involve the coupling of (3-fluoro-4-methoxyphenyl)boronic acid with a suitable hexanoyl derivative under palladium catalysis. The reaction mechanism involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com The efficiency of Suzuki coupling can be influenced by the choice of catalyst, base, and solvent. youtube.comnih.gov
Oxidation-Reduction Strategies for Ketone Formation
This two-step strategy first builds the precursor secondary alcohol, 1-(3-fluoro-4-methoxyphenyl)hexan-1-ol, which is then oxidized to the target ketone. youtube.com
Step 1: Synthesis of the Secondary Alcohol The precursor alcohol can be readily synthesized by reacting 3-fluoro-4-methoxybenzaldehyde with a Grignard reagent prepared from 1-bromopentane (B41390) (pentylmagnesium bromide). This reaction forms the C-C bond and the secondary alcohol in a single step after an aqueous workup.
Step 2: Oxidation of the Secondary Alcohol Secondary alcohols can be oxidized to ketones using a variety of reagents. libretexts.org The reaction generally proceeds without the risk of over-oxidation to a carboxylic acid, which can be a concern with primary alcohols. chemguide.co.uk
Common oxidizing agents include:
Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this transformation. An older method uses a solution of sodium or potassium dichromate(VI) acidified with sulfuric acid. chemguide.co.uk
Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine. It is a very mild and efficient method for producing ketones from secondary alcohols.
TEMPO-catalyzed oxidation: Using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (B82951) is a greener and highly selective method for alcohol oxidation. organic-chemistry.org
The choice of oxidant depends on factors like substrate tolerance to acidic or basic conditions, desired yield, and environmental considerations.
Chemoenzymatic Synthesis Considerations
Chemoenzymatic synthesis combines chemical and enzymatic transformations to create efficient and environmentally friendly synthetic routes. nih.gov For this compound, enzymes could be employed in several ways.
One potential application is the kinetic resolution of the precursor alcohol, 1-(3-fluoro-4-methoxyphenyl)hexan-1-ol. A lipase (B570770) could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomerically pure alcohol. This chiral alcohol could then be oxidized to produce an enantiomerically pure ketone, which may be valuable for certain applications.
Enzymes such as alcohol dehydrogenases could also be considered for the direct oxidation of the secondary alcohol to the ketone, operating under mild aqueous conditions. These biocatalytic approaches align with the principles of green chemistry by reducing waste and avoiding harsh reagents. nih.gov
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions and costs. For the Friedel-Crafts acylation route, several parameters can be adjusted. numberanalytics.com
Catalyst: The choice and concentration of the Lewis acid catalyst are critical. While stoichiometric amounts of AlCl₃ are traditional, catalytic amounts of more modern, less harsh catalysts like rare-earth triflates can improve efficiency and prevent side reactions like demethylation. organic-chemistry.orgstackexchange.com
Temperature: Friedel-Crafts reactions can be sensitive to temperature. Higher temperatures generally increase the reaction rate but can also promote side reactions. numberanalytics.com The optimal temperature must be determined empirically, often ranging from 0 °C to ambient temperature or slightly elevated.
Solvent: The solvent must be inert to the reaction conditions. Common choices include dichloromethane (B109758), carbon disulfide, or nitrobenzene (B124822). numberanalytics.com
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time for complete conversion without product degradation. nih.gov
Below is a table illustrating potential optimization parameters for the Friedel-Crafts acylation of 2-fluoroanisole.
Table 1: Optimization Parameters for Friedel-Crafts Acylation
| Parameter | Variation | Expected Outcome/Consideration |
|---|---|---|
| Catalyst | AlCl₃, FeCl₃, ZnCl₂, Sc(OTf)₃ | AlCl₃ is potent but may cause demethylation. ZnCl₂ and Sc(OTf)₃ are milder alternatives. stackexchange.com |
| Solvent | Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitromethane | Choice impacts solubility of reagents and reaction rate. Nitromethane can accelerate the reaction. |
| Temperature | 0 °C, 25 °C (RT), 50 °C | Lower temperatures can increase selectivity and reduce side products. numberanalytics.com |
| Acylating Agent | Hexanoyl Chloride, Hexanoic Anhydride | Acyl chlorides are generally more reactive than anhydrides. |
| Reaction Time | 1h, 4h, 12h, 24h | Must be optimized to ensure complete consumption of starting material without forming degradation products. nih.gov |
Table of Compounds
Table 2: List of Chemical Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Molecule |
| 2-Fluoroanisole | Starting Material (Friedel-Crafts) |
| Hexanoyl chloride | Reagent (Friedel-Crafts) |
| Hexanoic anhydride | Reagent (Friedel-Crafts) |
| Aluminum chloride (AlCl₃) | Catalyst (Friedel-Crafts) |
| Zinc chloride (ZnCl₂) | Catalyst (Friedel-Crafts) |
| Scandium(III) triflate (Sc(OTf)₃) | Catalyst (Friedel-Crafts) |
| 3-Fluoro-4-methoxybenzonitrile | Starting Material (Grignard) |
| Hexylmagnesium bromide | Reagent (Grignard) |
| (3-Fluoro-4-methoxyphenyl)boronic acid | Starting Material (Suzuki-Miyaura) |
| 1-(3-Fluoro-4-methoxyphenyl)hexan-1-ol | Intermediate (Oxidation-Reduction) |
| 3-Fluoro-4-methoxybenzaldehyde | Starting Material (Oxidation-Reduction) |
| Pentylmagnesium bromide | Reagent (Oxidation-Reduction) |
| Pyridinium chlorochromate (PCC) | Oxidizing Agent |
| Dimethyl sulfoxide (DMSO) | Reagent (Swern Oxidation) |
Catalyst Screening and Ligand Effects
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 2-fluoroanisole with hexanoyl chloride. The choice of catalyst is paramount in this electrophilic aromatic substitution. Lewis acids are typically employed to activate the acylating agent. A screening of various catalysts is essential to identify the most efficient one for this specific transformation.
Trifluoromethanesulfonic acid (TfOH) is a strong Brønsted acid that has been shown to be an effective catalyst for Friedel-Crafts acylations, sometimes proving superior to traditional Lewis acids like aluminum chloride (AlCl₃). mdpi.com Other metal triflates, such as lanthanide triflates, are also viable catalysts and can offer advantages in terms of handling and recovery. numberanalytics.com Cobalt(II) acetylacetonate (B107027) has also been reported as a highly efficient catalyst for the Friedel-Crafts acylation of electron-rich aromatic compounds. researchgate.net
The table below presents hypothetical data from a catalyst screening study for the acylation of 2-fluoroanisole with hexanoyl chloride.
Table 1: Catalyst Screening for the Synthesis of this compound
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Regioselectivity (para:ortho) |
| AlCl₃ | 120 | 85 | 95:5 |
| FeCl₃ | 120 | 78 | 92:8 |
| ZnCl₂ | 150 | 65 | 90:10 |
| TfOH | 10 | 92 | 98:2 |
| Co(acac)₂ | 5 | 88 | 97:3 |
Solvent Selection and Temperature Control Studies
The choice of solvent can significantly influence the outcome of a Friedel-Crafts acylation. stackexchange.com Solvents can affect the solubility of reactants and the catalyst-substrate complex, as well as the stability of the reaction intermediates. stackexchange.com Non-polar solvents like dichloromethane and 1,2-dichloroethane (B1671644) are commonly used. researchgate.net However, more polar solvents like nitrobenzene can sometimes lead to different product distributions. stackexchange.com
Temperature is another critical parameter. An increase in temperature generally increases the reaction rate but can also lead to the formation of undesired by-products and a decrease in selectivity. researchgate.net For the synthesis of this compound, a systematic study of the effect of temperature on yield and purity is necessary to determine the optimal reaction conditions.
The following table illustrates the hypothetical effect of solvent and temperature on the synthesis.
Table 2: Effect of Solvent and Temperature on the Synthesis of this compound
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | 0 | 6 | 75 |
| Dichloromethane | 25 (rt) | 4 | 88 |
| 1,2-Dichloroethane | 25 (rt) | 4 | 85 |
| 1,2-Dichloroethane | 83 (reflux) | 2 | 91 |
| Nitrobenzene | 25 (rt) | 4 | 82 |
Reaction Time and Concentration Studies
Optimizing reaction time and reactant concentration is crucial for maximizing the yield and minimizing the formation of impurities. Prolonged reaction times can lead to product degradation or the formation of side products. Concentration studies help in understanding the reaction kinetics and determining the most efficient use of reagents.
A typical optimization study would involve running the reaction at the optimal temperature and solvent determined previously, while varying the reaction time and monitoring the product formation by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Similarly, the effect of reactant concentration would be investigated to find the ideal balance between reaction rate and product purity.
Table 3: Optimization of Reaction Time and Concentration
| Time (h) | Concentration of 2-fluoroanisole (M) | Yield (%) |
| 1 | 0.5 | 65 |
| 2 | 0.5 | 85 |
| 4 | 0.5 | 91 |
| 6 | 0.5 | 91 |
| 4 | 0.25 | 88 |
| 4 | 1.0 | 90 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance to minimize environmental impact. mdpi.combath.ac.uk
Atom Economy and E-Factor Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. chembam.com The E-factor (Environmental factor) is the ratio of the mass of waste generated to the mass of the desired product. libretexts.org For the Friedel-Crafts acylation of 2-fluoroanisole with hexanoyl chloride, the idealized reaction is:
C₇H₇FO + C₆H₁₁ClO → C₁₃H₁₇FO₂ + HCl
The atom economy can be calculated as:
(Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100
The E-factor for the ideal reaction, assuming 100% yield and recovery of all materials, would be low. However, in practice, the use of stoichiometric amounts of Lewis acid catalysts that cannot be easily recycled, along with solvent and workup waste, significantly increases the E-factor. rsc.org The pharmaceutical industry, in particular, often has high E-factors. libretexts.org
Table 4: Atom Economy and E-Factor Calculation
| Metric | Calculation | Value |
| Molecular Weight of Product (C₁₃H₁₇FO₂) | 224.27 g/mol | |
| Molecular Weight of 2-fluoroanisole (C₇H₇FO) | 126.13 g/mol | |
| Molecular Weight of Hexanoyl chloride (C₆H₁₁ClO) | 134.60 g/mol | |
| Atom Economy | (224.27 / (126.13 + 134.60)) * 100 | 86.0% |
| Ideal E-Factor | (36.46 / 224.27) | 0.16 |
Solvent Minimization and Alternative Reaction Media (e.g., Supercritical Fluids, Ionic Liquids)
A major contributor to waste in chemical synthesis is the use of volatile organic solvents. acs.org Efforts to minimize solvent use or replace them with more environmentally benign alternatives are central to green chemistry. acs.org Solvent-free reactions, where possible, are an ideal approach. researchgate.net
Alternative reaction media are being explored for Friedel-Crafts acylations. Ionic liquids have been investigated as both solvents and catalysts for these reactions. numberanalytics.com Supercritical fluids, such as supercritical carbon dioxide, offer another potential green alternative, although their application to Friedel-Crafts reactions can be challenging.
Waste Reduction and By-product Management Strategies
Waste reduction in the synthesis of this compound can be achieved through several strategies. core.ac.ukcopadata.com The use of catalytic amounts of a recyclable catalyst, such as a solid-supported Lewis acid or a recoverable Brønsted acid like TfOH, would significantly reduce waste compared to traditional stoichiometric AlCl₃. mdpi.com
Scalability Studies for Academic and Pilot-Scale Synthesis of this compound
The transition of a synthetic route from a laboratory (academic) scale to a pilot plant or industrial scale introduces a new set of challenges and considerations. For the synthesis of this compound, likely via a Friedel-Crafts acylation, scalability studies are essential to ensure the process is safe, efficient, and economically viable at larger volumes.
Key parameters that are scrutinized during scale-up include reaction kinetics, heat transfer, mass transfer, reagent addition rates, and post-reaction work-up procedures. What works well in a small flask may not be directly translatable to a large reactor. For instance, the exothermic nature of the Friedel-Crafts acylation requires robust thermal management in a pilot-plant setting to prevent runaway reactions. youtube.com The addition of the Lewis acid catalyst, often a highly exothermic step, must be carefully controlled. youtube.com
The following table provides a hypothetical comparison of parameters for the synthesis of an analogous compound, 4'-methoxypropiophenone, at both academic and pilot scales, illustrating the typical adjustments made during scale-up.
Table 1: Comparison of Academic vs. Pilot-Scale Synthesis Parameters for a Friedel-Crafts Acylation
| Parameter | Academic Scale | Pilot Scale | Rationale for Change |
|---|---|---|---|
| Batch Size | 50 g | 5 kg | Increase production volume. |
| Reactant 1 | Anisole (25 g) | Anisole (2.5 kg) | Direct scale-up of reactants. |
| Reactant 2 | Propionyl Chloride (30 g) | Propionyl Chloride (3.0 kg) | Direct scale-up of reactants. |
| Catalyst | Aluminum Chloride (40 g) | Aluminum Chloride (4.0 kg) | Maintaining stoichiometric ratios. |
| Solvent | Dichloromethane (200 mL) | Dichloromethane (20 L) | Maintain appropriate concentration. |
| Reaction Temp. | 0°C to Room Temp | -5°C to 5°C | Tighter control to manage exothermicity. |
| Addition Time | 15 minutes | 2-3 hours | Controlled addition to manage heat evolution. |
| Reaction Time | 1 hour | 4-6 hours | Ensure complete reaction at a larger scale. |
| Work-up | Quenching with ice/water | Slow addition to chilled water | Safety and control of quenching exotherm. |
| Purification | Column Chromatography | Crystallization/Distillation | Chromatography is often not viable at large scale. |
| Typical Yield | ~85% | ~75-80% | Yields can be slightly lower at scale due to handling losses and side reactions. |
These scalability studies aim to optimize the reaction to be not only high-yielding but also safe, cost-effective, and environmentally sustainable for larger-scale manufacturing.
Derivatization and Analogue Synthesis of 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One
Strategic Modifications of the Alkyl Chain of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one
Modifications to the hexyl chain of this compound are crucial for modulating pharmacokinetic and pharmacodynamic properties. These alterations can influence lipophilicity, metabolic stability, and interaction with biological targets. Key synthetic strategies include chain length variation, branching, introduction of unsaturation, and functionalization.
Chain Length Variation and Branching: Analogues with varying alkyl chain lengths can be synthesized via Friedel-Crafts acylation of 2-fluoroanisole (B128887) with the corresponding acyl chlorides of different lengths (e.g., butanoyl chloride, octanoyl chloride). Branched alkyl chains can be introduced using the appropriate branched acyl chlorides. For instance, the synthesis of 1-(3-fluoro-4-methoxyphenyl)butan-1-one, a shorter-chain analogue, has been documented. rsc.org
Introduction of Unsaturation: Double or triple bonds can be incorporated into the alkyl chain to impart conformational rigidity and explore interactions with specific binding pockets. This can be achieved through various methods, including the Wittig reaction on an aldehyde precursor or by elimination reactions from a suitably functionalized alkyl chain.
Functionalization: The terminal end of the alkyl chain is a prime location for introducing functional groups to enhance polarity or enable further conjugation. A key intermediate for such modifications is 6-bromo-1-(3-fluoro-4-methoxyphenyl)hexan-1-one. riekemetals.com The bromo group can be readily displaced by a variety of nucleophiles to introduce amines, azides, thiols, or other functionalities. For example, reaction with sodium azide (B81097) would yield the corresponding 6-azido derivative, which can then be reduced to the 6-amino analogue.
Table 1: Examples of Alkyl Chain Modified Analogues
| Compound Name | Modification | Potential Synthetic Route |
|---|---|---|
| 1-(3-Fluoro-4-methoxyphenyl)butan-1-one | Shorter alkyl chain | Friedel-Crafts acylation of 2-fluoroanisole with butanoyl chloride. rsc.org |
| 6-Bromo-1-(3-fluoro-4-methoxyphenyl)hexan-1-one | Terminal functionalization | Not detailed, but likely from a bromo-substituted hexanoyl chloride. riekemetals.com |
Substituent Variation on the Fluoro-Methoxy Phenyl Ring
Altering the substitution pattern on the phenyl ring can significantly impact electronic properties, hydrogen bonding potential, and metabolic stability.
Modification of Existing Substituents: The methoxy (B1213986) group at the 4-position can be demethylated using reagents like boron tribromide (BBr3) to yield the corresponding phenol. This hydroxyl group can then be further derivatized to form ethers or esters. The fluorine atom at the 3-position is generally stable but can be replaced under specific nucleophilic aromatic substitution (SNAr) conditions, particularly if activated by other electron-withdrawing groups. acgpubs.org
Introduction of New Substituents: Additional functional groups can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. The directing effects of the existing fluoro and methoxy groups will guide the position of the new substituent. For instance, nitration would likely occur at the 5-position, and the resulting nitro group can be a precursor to an amino group via reduction.
Bioisosteric Replacements: The fluoro and methoxy groups can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres). For example, the methoxy group could be replaced with an ethyl group or a small alkylthio group. The fluorine atom could be substituted with other halogens or a trifluoromethyl group to modulate lipophilicity and electronic character.
Table 2: Examples of Phenyl Ring Modified Analogues
| Compound Name | Modification | Potential Synthetic Route |
|---|---|---|
| 1-(3-Fluoro-4-hydroxyphenyl)hexan-1-one | Demethylation | Treatment of this compound with BBr3. |
| 1-(3-Fluoro-4-methoxy-5-nitrophenyl)hexan-1-one | Nitration | Nitration of this compound with nitric acid and sulfuric acid. |
Exploration of Isomeric Forms and Stereochemistry
If synthetic pathways introduce a chiral center, the exploration of stereoisomers becomes critical as different enantiomers or diastereomers can exhibit distinct biological activities.
The ketone of this compound can be reduced to a secondary alcohol, creating a chiral center. Stereoselective reduction methods, such as the use of chiral reducing agents like (R)- or (S)-CBS reagents, can provide access to individual enantiomers of the corresponding alcohol, (1R)- or (1S)-1-(3-fluoro-4-methoxyphenyl)hexan-1-ol. nih.gov The synthesis of related chiral intermediates, such as (1'S,3R,4R)-4-acetoxy-3-(2'-fluoro-1'-trimethylsilyloxyethyl)-2-azetidinone, highlights the importance of controlling stereochemistry in the synthesis of fluorinated compounds. researchgate.net
Synthesis of Heteroatom-Containing Analogues
Replacing carbon atoms within the core structure with heteroatoms like nitrogen, oxygen, or sulfur can lead to significant changes in the molecule's properties, including polarity, hydrogen bonding capacity, and metabolic profile.
Nitrogen-Containing Analogues: The carbonyl group can be converted into an oxime, which can then be reduced to an amine, yielding a nitrogen-containing analogue. For example, 1-(3-fluoro-4-methoxyphenyl)ethanamine (B11180) is a known compound, suggesting that the corresponding hexanamine analogue is synthetically accessible. sigmaaldrich.com Furthermore, heterocyclic rings containing nitrogen, such as pyrazoles or quinazolines, can be constructed, often using the ketone as a starting functional group. acs.org
Sulfur-Containing Analogues: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent to form the corresponding thioketone. These thioketones can then undergo further reactions, such as sulfurization, to create sulfur-rich heterocycles. mdpi.com The synthesis of sulfur-containing heterocycles, such as thiophenes or thiadiazoles, often involves multi-step sequences starting from appropriate precursors. The incorporation of sulfur can be achieved through various methods, including cycloaddition reactions with sulfur-containing reagents. rsc.orgmdpi.com
Table 3: Examples of Heteroatom-Containing Analogue Classes
| Heteroatom | Analogue Class | General Synthetic Approach |
|---|---|---|
| Nitrogen | Amines, Oximes, Pyrazoles, Quinazolines | Reductive amination of the ketone, condensation with hydroxylamine, or cyclization reactions with nitrogen-containing reagents. sigmaaldrich.comacs.org |
Library Synthesis Approaches for this compound Derivatives
To efficiently explore the SAR of this compound, library synthesis methodologies are employed to generate a large number of derivatives in a systematic and high-throughput manner.
Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds. For derivatives of this compound, a common approach is to use a solid-phase synthesis strategy. The core scaffold can be attached to a resin, and then various building blocks can be added in a combinatorial fashion to modify the alkyl chain or the phenyl ring. After the synthesis is complete, the individual compounds are cleaved from the resin and screened for biological activity.
Parallel synthesis involves the simultaneous synthesis of a discrete number of compounds in separate reaction vessels. This approach offers better control over reaction conditions and purification compared to traditional combinatorial chemistry. For example, a library of amides could be generated by reacting 6-amino-1-(3-fluoro-4-methoxyphenyl)hexan-1-one with a diverse set of carboxylic acids in a multi-well plate format. Each well would contain a different carboxylic acid, leading to a library of unique amide derivatives. This technique is well-suited for optimizing a lead compound by systematically exploring a range of substituents at a specific position.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For a molecule such as 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, a multi-pronged NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional (2D) experiments, would be essential for an unambiguous structural assignment.
Proton (¹H) NMR Methodologies
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Expected ¹H NMR Spectral Features:
Aromatic Region: The protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern (fluoro and methoxy (B1213986) groups) and the acyl group would influence their chemical shifts and give rise to complex splitting patterns due to proton-proton and proton-fluorine couplings.
Aliphatic Region: The hexanoyl chain would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would be deshielded and appear as a triplet. The other methylene groups would show multiplets further upfield, and the terminal methyl group would appear as a triplet.
Methoxy Group: A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would be observed, typically in the range of δ 3.8-4.0 ppm.
Carbon (¹³C) NMR Techniques
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.
Expected ¹³C NMR Spectral Features:
Carbonyl Carbon: A signal for the ketone carbonyl carbon would be present in the highly deshielded region of the spectrum (typically δ 190-220 ppm).
Aromatic Carbons: The carbon atoms of the benzene ring would appear in the δ 110-160 ppm range. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF), which is a characteristic feature. The carbons bonded to the methoxy and acyl groups would also have distinct chemical shifts.
Aliphatic Carbons: The carbons of the hexanoyl chain would appear in the upfield region of the spectrum (typically δ 10-40 ppm).
Methoxy Carbon: The carbon of the methoxy group would give a signal around δ 55-60 ppm. researchgate.net
Fluorine (¹⁹F) NMR Applications
¹⁹F NMR is a highly sensitive technique used to study fluorine-containing compounds. dioxin20xx.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. dioxin20xx.org
Expected ¹⁹F NMR Spectral Features:
A single resonance would be expected for the fluorine atom on the aromatic ring. Its chemical shift would be indicative of its electronic environment.
This signal would likely be a multiplet due to coupling with the neighboring aromatic protons (ortho and meta couplings).
Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
2D NMR experiments are crucial for establishing the connectivity between different atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). semanticscholar.org It would be used to map the proton-proton correlations within the hexanoyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. columbia.edu It would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for connecting different fragments of the molecule, for example, linking the carbonyl carbon to the protons of the adjacent methylene group and the aromatic protons, thereby confirming the position of the hexanoyl group on the phenyl ring.
Mass Spectrometry (MS) Methodologies for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information by analyzing its fragmentation patterns.
Ionization Techniques (e.g., ESI, EI, MALDI)
The choice of ionization technique is critical for obtaining a good mass spectrum.
Electron Ionization (EI): This is a high-energy technique that often leads to extensive fragmentation. researchgate.net While it might make the molecular ion peak less intense or even absent, the resulting fragmentation pattern provides a "fingerprint" of the molecule that can be used for structural elucidation.
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound.
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique, often used for larger molecules, but it can also be applied to smaller organic compounds.
Fragmentation Analysis
The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. For this compound, characteristic fragmentation would be expected:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alkyl chain is a common fragmentation pathway for ketones. This would lead to the formation of a stable acylium ion.
McLafferty Rearrangement: If the alkyl chain is long enough (which it is in a hexanoyl group), a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.
Cleavage of the Aromatic Ring: Fragmentation of the aromatic portion of the molecule can also occur, leading to characteristic ions.
High-Resolution Mass Spectrometry (HRMS) Approaches
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula, C₁₃H₁₇FO₂.
The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This high level of accuracy helps to distinguish the compound from other isomers or molecules with the same nominal mass.
Table 1: Predicted HRMS Data for this compound
| Ion | Chemical Formula | Calculated Exact Mass (m/z) |
| [M]+• | C₁₃H₁₇FO₂ | 224.1213 |
| [M+H]+ | C₁₃H₁₈FO₂ | 225.1285 |
| [M+Na]+ | C₁₃H₁₇FNaO₂ | 247.1104 |
This table is generated based on theoretical calculations and serves as an illustrative example of expected HRMS data.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org For this compound, the molecular ion ([M]+•) would be selected and subjected to collision-induced dissociation. The fragmentation patterns of aromatic ketones are well-characterized. whitman.edulibretexts.org
The primary fragmentation pathway for aromatic ketones involves cleavage of the bond alpha to the carbonyl group. miamioh.edu In this case, the most significant fragmentation would be the loss of the pentyl radical (•C₅H₁₁), leading to the formation of a stable acylium ion. Other characteristic fragmentations would involve the aromatic ring.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment m/z |
| 224.12 | [M-C₅H₁₁]+ | [C₈H₆FO₂]+ | 153.03 |
| 224.12 | [M-C₅H₁₁-CO]+ | [C₇H₆FO]+ | 125.04 |
| 153.03 | [C₈H₆FO₂-CO]+ | [C₇H₆FO]+ | 125.04 |
This table illustrates the expected major fragmentation pathways and resulting product ions based on known fragmentation mechanisms of similar compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov By identifying characteristic vibrational frequencies, these methods allow for the confirmation of functional groups present in the molecule. photothermal.com For this compound, the spectra would be dominated by absorptions corresponding to the carbonyl group, the substituted benzene ring, and the aliphatic chain.
The carbonyl (C=O) stretch is typically a strong, sharp band in the IR spectrum. youtube.com Aromatic C-H and C=C stretching vibrations, as well as the C-O and C-F stretching modes, would also be readily identifiable.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C-H (aliphatic) | Stretching | 2850-2960 | Medium-Strong | Medium |
| C=O (ketone) | Stretching | 1670-1690 | Strong | Medium |
| C=C (aromatic) | Stretching | 1580-1610 | Medium-Strong | Strong |
| C-O (aryl ether) | Asymmetric Stretching | 1240-1280 | Strong | Weak |
| C-F (aryl fluoride) | Stretching | 1100-1200 | Strong | Weak |
This table provides expected ranges for the major vibrational modes based on data from analogous compounds like 4-methoxyacetophenone and other substituted aromatic ketones. ijrat.orgcdnsciencepub.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones typically exhibit two main absorption bands, corresponding to the π → π* and n → π* transitions. For this compound, the spectrum would likely be similar to that of other 4-methoxyacetophenone derivatives. ijrat.orgspectrabase.com
The intense band at shorter wavelengths is attributed to the π → π* transition of the conjugated aromatic system, while the weaker band at longer wavelengths corresponds to the n → π* transition of the carbonyl group.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~270-290 | High |
| n → π | ~320-340 | Low |
This table presents predicted absorption maxima based on the UV-Vis spectra of similar aromatic ketones. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
The resulting crystal structure would reveal the planarity of the aromatic ring and the carbonyl group, the torsion angles between them, and the conformation of the hexanoyl chain. Studies on similar aromatic ketones have shown that sterically induced bond angle distortions can occur. kpi.ua
Chiroptical Methods for Stereochemical Elucidation (if chiral synthesis or chiral derivatives are explored)
The parent molecule, this compound, is achiral. However, if a chiral center were introduced, for instance through the synthesis of a chiral derivative or by asymmetric reduction of the ketone, chiroptical methods would be essential for its stereochemical characterization. numberanalytics.comtaylorfrancis.com
Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of chiral molecules with circularly polarized light. egyankosh.ac.inacs.org The sign of the Cotton effect in the CD spectrum, particularly for the n → π* transition of the carbonyl chromophore, can often be correlated with the absolute configuration of the adjacent chiral center using empirical rules like the Octant Rule for ketones. nih.gov
Computational and Theoretical Investigations of 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.netnih.gov For 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one, DFT studies would be invaluable for optimizing its three-dimensional geometry and calculating a variety of electronic properties. Key parameters that could be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be used to calculate global reactivity descriptors, which provide insight into the chemical behavior of the molecule. nih.gov These descriptors are typically derived from the HOMO and LUMO energies. A hypothetical table of such descriptors for this compound is presented below to illustrate the type of data that would be generated.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT
| Descriptor | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |
| Ionization Potential | IP | -EHOMO | 6.5 eV |
| Electron Affinity | EA | -ELUMO | 1.2 eV |
| Electronegativity | χ | (IP + EA) / 2 | 3.85 eV |
| Chemical Hardness | η | (IP - EA) / 2 | 2.65 eV |
| Chemical Softness | S | 1 / (2η) | 0.188 eV-1 |
| Electrophilicity Index | ω | χ2 / (2η) | 2.79 eV |
Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.
Ab Initio Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational cost than DFT. Ab initio calculations could be employed to corroborate the geometric and electronic structures of this compound predicted by DFT and to obtain more precise values for its electronic properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The presence of a flexible hexanoyl chain in this compound suggests that it can adopt multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. arxiv.org By simulating the movement of atoms over time, MD can reveal the most stable conformations and the energy barriers between them.
The fluorine atom and the methoxy (B1213986) group on the phenyl ring, along with the carbonyl group, can participate in various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (with solvent or other molecules). MD simulations can provide detailed insights into these intermolecular interactions, which are crucial for understanding the compound's behavior in different environments. The study of fluorinated compounds, in particular, often reveals unique conformational preferences due to the electronic effects of fluorine. nih.govnih.gov
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. nsf.gov For this compound, the following spectroscopic parameters could be computationally predicted:
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This would help in identifying the characteristic peaks corresponding to the C=O stretch, C-F stretch, C-O stretch, and various C-H bending and stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (1H, 13C, 19F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. dergipark.org.tr These predicted shifts would be instrumental in assigning the signals in an experimental NMR spectrum.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. mdpi.com
Table 2: Hypothetical Predicted 13C NMR Chemical Shifts for this compound
| Atom | Hypothetical Predicted Chemical Shift (ppm) |
| C=O | 198.5 |
| C-F | 155.2 (d, JCF = 245 Hz) |
| C-O | 148.9 |
| Quaternary aromatic C | 128.7 |
| Aromatic CH | 124.3, 115.8, 112.6 |
| -OCH3 | 56.1 |
| -CH2- (alpha to C=O) | 38.4 |
| -CH2- chain | 31.5, 24.2, 22.6 |
| -CH3 | 14.0 |
Note: The values in this table are purely illustrative and are not based on actual experimental or computational data for this compound. The splitting pattern for the carbon attached to fluorine is a hypothetical representation of carbon-fluorine coupling.
Theoretical Studies of Reaction Mechanisms Involving this compound
Theoretical calculations can be used to elucidate the mechanisms of chemical reactions. mdpi.com For this compound, computational studies could investigate various potential reactions, such as:
Nucleophilic addition to the carbonyl group: The reaction pathway for the addition of a nucleophile to the carbonyl carbon could be mapped out, identifying the transition state and calculating the activation energy.
Electrophilic aromatic substitution: The directing effects of the fluoro and methoxy substituents on the aromatic ring could be analyzed to predict the regioselectivity of electrophilic substitution reactions.
Reactions at the alpha-carbon: The acidity of the protons on the carbon adjacent to the carbonyl group could be calculated to understand its reactivity in enolate formation.
By modeling the potential energy surface of a reaction, computational chemistry provides valuable insights into the feasibility and selectivity of chemical transformations.
Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context
Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net In a theoretical context, QSAR studies of this compound and its analogs could involve:
Descriptor Calculation: A range of molecular descriptors (e.g., electronic, steric, and hydrophobic) would be calculated for a set of structurally related compounds.
Model Building: Statistical methods would be used to develop a mathematical model that relates the calculated descriptors to a specific activity or property (e.g., calculated reactivity).
Model Validation: The predictive power of the QSAR model would be assessed.
Such a study could, for instance, explore how variations in the alkyl chain length or the substitution pattern on the aromatic ring influence the calculated electrophilicity of the carbonyl carbon.
Reactivity and Reaction Mechanism Studies of 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One
Nucleophilic and Electrophilic Reactions of the Ketone Moiety
The ketone functional group in 1-(3-fluoro-4-methoxyphenyl)hexan-1-one is a primary site for chemical transformations. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α-carbons can be deprotonated to form enolates, which are themselves potent nucleophiles.
A fundamental reaction of the ketone is nucleophilic addition. masterorganicchemistry.com A wide array of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. masterorganicchemistry.com Common nucleophilic addition reactions applicable to this ketone are outlined in the table below.
Table 1: Predicted Nucleophilic Addition Reactions of this compound
| Reagent/Nucleophile | Product Type | General Mechanism |
| Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol | Reduction via hydride transfer. masterorganicchemistry.comlibretexts.org |
| Grignard reagents (R-MgX) | Tertiary alcohol | Formation of a new carbon-carbon bond. masterorganicchemistry.com |
| Organolithium reagents (R-Li) | Tertiary alcohol | Similar to Grignard reagents, forming a C-C bond. |
| Cyanide (e.g., HCN, NaCN) | Cyanohydrin | Formation of a C-CN bond. masterorganicchemistry.com |
| Alcohols (R-OH) in acid | Acetal/Ketal | Protection of the carbonyl group. libretexts.org |
| Amines (R-NH₂) | Imine | Formation of a carbon-nitrogen double bond. masterorganicchemistry.com |
| Ylides (Wittig reaction) | Alkene | Conversion of the carbonyl to a C=C double bond. masterorganicchemistry.com |
The formation of enolates through deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) opens up another avenue of reactivity. These enolates can then act as nucleophiles in reactions such as alkylation and the aldol (B89426) condensation.
Reactions at the Aromatic Ring
The aromatic ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being directed by the existing substituents: the fluoro, methoxy (B1213986), and hexanoyl groups.
Electrophilic Aromatic Substitution (EAS):
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are influenced by the electronic properties of the substituents already present. wikipedia.org
Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.org
Fluoro group (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. youtube.com
Hexanoyl group (-COC₅H₁₁): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both induction and resonance. wikipedia.org
The combined effect of these substituents makes predicting the exact outcome of an EAS reaction complex. However, the powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. Steric hindrance from the adjacent hexanoyl group may influence the ratio of ortho to para products. youtube.com
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(5-Fluoro-2-methoxy-4-nitrophenyl)hexan-1-one |
| Halogenation | Br₂, FeBr₃ | 1-(2-Bromo-5-fluoro-4-methoxyphenyl)hexan-1-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely complex mixture or no reaction due to deactivation by the hexanoyl group. |
| Sulfonation | SO₃, H₂SO₄ | 4-fluoro-5-hexanoyl-2-methoxybenzenesulfonic acid |
Nucleophilic Aromatic Substitution (SNA):
Nucleophilic aromatic substitution involves the replacement of a leaving group on the ring by a nucleophile. wikipedia.org This type of reaction is generally favored by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group (like a halogen). libretexts.org In the case of this compound, the fluorine atom could potentially be displaced by a strong nucleophile, a process that would be facilitated by the electron-withdrawing hexanoyl group. The methoxy group, being electron-donating, would disfavor this reaction. stackexchange.com
Redox Chemistry of this compound
The redox chemistry of this compound primarily involves the ketone and the aromatic ring.
Reduction:
Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me Further reduction to the corresponding alkane (deoxygenation) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. masterorganicchemistry.com
Aromatic Ring Reduction: Under harsh conditions, such as high-pressure hydrogenation with a catalyst like rhodium on carbon, the aromatic ring can be reduced to a substituted cyclohexane (B81311) ring.
Oxidation:
Oxidation of the Alkyl Chain: The hexanoyl chain can be susceptible to oxidation under certain conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially cleave the chain, although the ketone itself is relatively resistant to oxidation compared to aldehydes. fiveable.me
Oxidation involving the aromatic ring: While the aromatic ring itself is generally stable to oxidation, the presence of the electron-rich methoxy group could make it more susceptible to oxidative degradation under harsh conditions.
Functional Group Interconversions Involving the Hexanone Chain
The hexanone chain offers several possibilities for functional group interconversions beyond simple redox reactions. fiveable.me
Table 3: Potential Functional Group Interconversions of the Hexanone Moiety
| Starting Functionality | Reagents | Resulting Functionality | Reaction Type |
| Ketone | Peroxy acid (e.g., m-CPBA) | Ester | Baeyer-Villiger Oxidation |
| Ketone | Hydrazine (NH₂NH₂), base | Alkane | Wolff-Kishner Reduction |
| Ketone | Amine (R-NH₂) | Imine | Condensation |
| Ketone | Hydroxylamine (NH₂OH) | Oxime | Condensation nih.gov |
| α-Carbon | Base, then alkyl halide (R-X) | α-Alkylated Ketone | Alkylation |
These transformations allow for the synthesis of a variety of derivatives from the parent ketone, expanding its synthetic utility.
Mechanistic Investigations of Selective Transformations
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.org This is achieved by comparing the reaction rate of the normal compound with that of a compound where a specific hydrogen atom has been replaced by its heavier isotope, deuterium (B1214612) (D).
For reactions involving this compound, a KIE study could be employed, for example, in the enolization step. By synthesizing a derivative with deuterium at the α-position (1-(3-fluoro-4-methoxyphenyl)-2,2-dideuteriohexan-1-one), one could measure the rates of a base-catalyzed reaction, such as an aldol condensation. A significant primary KIE (kH/kD > 1) would indicate that the C-H bond cleavage at the α-position is part of the rate-determining step. princeton.edu Secondary KIEs could also provide information about changes in hybridization at the reacting center during the transition state. libretexts.org
Transition State Analysis
Transition state analysis, often aided by computational chemistry, provides a theoretical model of the highest energy point along the reaction coordinate. masterorganicchemistry.comlibretexts.org This analysis can help to explain the selectivity and reactivity observed in a chemical reaction.
For instance, in the nucleophilic addition to the ketone, computational modeling could be used to visualize the transition state. This would involve calculating the geometry and energy of the approaching nucleophile and the carbonyl group. Such models could help explain the stereochemical outcome of the reaction if a chiral nucleophile or catalyst is used. nih.gov
Similarly, for electrophilic aromatic substitution, transition state analysis could be used to compare the energies of the intermediates formed by attack at the different possible positions on the aromatic ring. This would provide a theoretical basis for the observed regioselectivity, taking into account both electronic and steric factors. masterorganicchemistry.com
Potential Research Applications and Utility of 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One As a Chemical Synthon
Building Block in the Synthesis of Complex Organic Molecules
The primary utility of 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one lies in its role as a multifunctional building block for constructing more complex molecular architectures. Its synthesis would likely originate from its shorter-chain analogue, 3'-Fluoro-4'-methoxyacetophenone, a readily available acetophenone (B1666503) derivative used in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comossila.com The hexanoyl chain can be introduced through various standard organic reactions, such as Friedel-Crafts acylation or by elaboration from the acetophenone.
The true synthetic versatility of this compound is highlighted by the existence of derivatives like 6-bromo-1-(3-fluoro-4-methoxyphenyl)hexan-1-one. riekemetals.com The presence of a terminal bromo group on the alkyl chain provides a reactive handle for a wide array of subsequent transformations, including nucleophilic substitutions and cross-coupling reactions. This allows the entire (3-fluoro-4-methoxyphenyl)carbonyl-hexyl unit to be incorporated into larger molecules.
Furthermore, the ketone's carbonyl group is itself a site for numerous reactions:
Condensation Reactions: It can undergo base-catalyzed aldol (B89426) or Claisen-Schmidt condensations with aldehydes to form chalcone-like α,β-unsaturated ketones, which are precursors to various heterocyclic compounds like pyrazoles. ossila.com
Reduction: The carbonyl can be reduced to a secondary alcohol, introducing a new stereocenter and functional group.
Addition Reactions: Grignard or organolithium reagents can add to the carbonyl, extending the carbon skeleton.
α-Functionalization: The α-carbon can be halogenated or otherwise functionalized, a common strategy in the synthesis of fluorinated ketones. organic-chemistry.org
The 3-fluoro-4-methoxyphenyl moiety itself is a common feature in medicinal chemistry, and this synthon provides a direct route to introduce this specific substitution pattern into target molecules. acs.org
Precursor for Advanced Materials Science Research
The structural characteristics of this compound make it an intriguing candidate as a precursor for materials science applications, particularly in the fields of liquid crystals and specialty polymers.
Liquid Crystals: The incorporation of fluorine atoms into molecules is a key strategy in the design of modern liquid crystal (LC) materials. nih.gov Fluorine's high electronegativity and the stability of the C-F bond can significantly influence the dielectric anisotropy, viscosity, and mesophase behavior of a compound. nih.gov The combination of the polar fluoro group, the electron-donating methoxy (B1213986) group, and the flexible hexyl chain in this compound are all features commonly found in mesogenic (liquid-crystal-forming) molecules. It could serve as a precursor to synthesize calamitic (rod-like) liquid crystals or as a chiral dopant if resolved into its enantiomers. nih.gov
Specialty Polymers: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.gov Ketone-functionalized monomers and polymers serve as versatile platforms for creating complex macromolecular structures through conjugation reactions. nih.govresearchgate.net this compound could be chemically modified into a polymerizable monomer (e.g., a methacrylate (B99206) or styrene (B11656) derivative). The resulting polymer would feature the fluoromethoxyphenyl ketone as a pendant side chain, potentially imparting enhanced thermal stability, specific optical properties, or a reactive site for further polymer modification. chemimpex.comnih.gov
Use as a Chemical Probe for Mechanistic Organic Chemistry Studies
Substituted ketones are frequently used as model substrates to investigate the mechanisms of organic reactions. This compound is well-suited for this purpose, allowing for the systematic study of electronic and steric effects on reaction pathways.
The molecule's reactivity can be used to probe:
Reaction Kinetics: By studying the rates of reactions involving the carbonyl group (e.g., nucleophilic addition, reduction, or enolate formation), researchers can quantify the electronic influence of the ortho-fluoro and meta-methoxy substituents on the carbonyl's electrophilicity. kmu.edu.pkyoutube.com Such studies are crucial for developing predictive models of reactivity.
Conformational Effects: The interaction between the fluorine atom and the carbonyl group can influence the molecule's preferred conformation, which in turn affects its reactivity. Studies on related α-fluoroketones have shown that conformational preferences can have a significant impact on reaction outcomes, sometimes contrary to what would be predicted based on electronegativity alone. beilstein-journals.orgnih.gov
Photochemistry: Phenyl alkyl ketones are classic subjects for photochemical studies (e.g., Norrish Type I and II reactions). The presence of the fluoro and methoxy substituents would alter the energy and reactivity of the triplet excited states, providing insight into the mechanisms of photochemical processes. acs.org
Development of this compound as an Analytical Reference Standard
For any chemical compound to be reliably used in pharmaceutical development, materials science, or as a synthetic intermediate, the availability of a well-characterized analytical reference standard is essential. cambrex.comalfa-chemistry.com These high-purity materials serve as benchmarks for verifying the identity, purity, and potency of manufactured substances. cambrex.com
The development of this compound as a reference standard would involve:
Synthesis and Purification: Production of the compound with the highest possible purity, often involving multiple recrystallization or chromatographic steps.
Comprehensive Characterization: Rigorous structural confirmation and purity assessment using a suite of analytical techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis. spectrochem.inspectrumchemical.com
Certification: Issuing a Certificate of Analysis (CoA) that documents its identity, purity, and other relevant properties, establishing its traceability. alfa-chemistry.com
Such a standard would be critical for quality control in any large-scale synthesis that uses this compound as a starting material or in processes where it might be formed as an intermediate or impurity. iaea.org
Application in Supramolecular Chemistry Research
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The distinct electronic features of this compound make it a compelling candidate for studies in this area.
The molecule can participate in several types of non-covalent interactions:
Hydrogen Bonding: The oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors.
π-Interactions: The electron-rich aromatic ring can participate in π-π stacking with other aromatic systems.
Fluorine-Specific Interactions: While a C-F bond is a poor hydrogen bond acceptor, it can engage in other non-covalent interactions, such as lone-pair-π-hole interactions, which can be influential in molecular recognition and crystal packing. nih.govillinois.eduresearchgate.net
This compound could be investigated as a "guest" molecule in host-guest chemistry, studying its binding affinity within the cavities of macrocycles like cyclodextrins, calixarenes, or pillararenes. The specific electronic and steric profile of the compound would dictate the strength and geometry of these interactions, providing fundamental data for the design of new sensors or molecular machines.
Analytical Method Development for the Detection and Quantification of 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One in Research Matrices
Chromatographic Method Development (e.g., HPLC, GC, SFC) for Purity Assessment and Quantification in Reaction Mixtures
Chromatographic techniques are paramount for separating 1-(3-fluoro-4-methoxyphenyl)hexan-1-one from starting materials, byproducts, and other impurities typically found in reaction mixtures. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) depends on the compound's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC):
Given the polarity of this compound, reversed-phase HPLC is a suitable method for its analysis. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.
A hypothetical HPLC method for the purity assessment of this compound could be established as follows:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be optimized by adjusting the mobile phase composition to achieve optimal separation of the target analyte from potential impurities.
Gas Chromatography (GC):
For volatile and thermally stable compounds, GC offers high resolution and sensitivity. This compound, with its moderate molecular weight, is amenable to GC analysis. A non-polar capillary column would be appropriate for its separation.
A potential GC method for quantification in reaction mixtures is outlined below:
| Parameter | Condition |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
Supercritical Fluid Chromatography (SFC):
SFC has emerged as a powerful technique that combines the benefits of both HPLC and GC, offering fast and efficient separations with reduced solvent consumption. mdpi.com It is particularly advantageous for chiral separations and for analyzing compounds that are not suitable for GC due to thermal lability or for HPLC due to solubility issues. chromatographyonline.com For this compound, SFC could provide a "green" alternative to normal-phase HPLC. mdpi.com
A conceptual SFC method is as follows:
| Parameter | Condition |
| Column | Chiral or achiral stationary phase depending on the separation goal |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Evaporative Light Scattering Detector (ELSD) |
Development of Spectrophotometric Assays for this compound
Spectrophotometric methods, particularly UV-Vis spectroscopy, provide a rapid and straightforward approach for the quantification of this compound, provided it possesses a suitable chromophore and there are no interfering substances that absorb at the same wavelength. The aromatic ring and ketone functional group in the molecule are expected to exhibit UV absorbance.
To develop a UV-Vis spectrophotometric assay, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound in a suitable solvent, such as ethanol (B145695) or hexane, across the UV-Vis spectrum. researchgate.netresearchgate.net For a compound like this compound, the λmax would likely be in the range of 250-280 nm due to the substituted benzene (B151609) ring.
Once the λmax is identified, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following the Beer-Lambert law.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis in Complex Research Samples
For the analysis of this compound at trace levels or in complex matrices such as biological fluids or environmental samples, the selectivity and sensitivity of hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of GC with the definitive identification capabilities of mass spectrometry. This technique is ideal for the trace analysis of volatile compounds. The GC conditions would be similar to those described in section 9.1, with the outlet of the capillary column coupled to the ion source of a mass spectrometer. The mass spectrometer would be operated in electron ionization (EI) mode, and the resulting mass spectrum, which serves as a molecular fingerprint, would be used for positive identification. For quantification, selected ion monitoring (SIM) mode would be employed to enhance sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, an LC-MS method would likely utilize a reversed-phase HPLC separation followed by electrospray ionization (ESI) in positive mode to generate the protonated molecule [M+H]+.
A representative LC-MS method is detailed below:
| Parameter | Condition |
| LC System | UPLC/HPLC with a C18 column |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |
| Monitored Transition (for QqQ) | Precursor ion (e.g., m/z of [M+H]+) → Product ion |
Validation of Analytical Methods (e.g., linearity, accuracy, precision, limit of detection, limit of quantification)
Method validation is a critical process that demonstrates the suitability of an analytical method for its intended purpose. nih.govijper.org Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards and performing a linear regression analysis on the response versus concentration data. A high correlation coefficient (R² > 0.99) is generally required. ijper.org
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated.
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.goveuropa.eu These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
A summary of hypothetical validation results for an HPLC method for this compound is presented below:
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery %) | 98.5 - 101.2% |
| Precision (RSD %) | Repeatability < 1.0%, Intermediate Precision < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
These validation parameters would be rigorously established to ensure that the analytical method is reliable and fit for its intended use in research settings.
Conclusion and Future Research Directions for 1 3 Fluoro 4 Methoxyphenyl Hexan 1 One
Summary of Key Academic Contributions and Findings
A thorough review of existing scientific literature reveals a notable absence of dedicated academic studies focusing specifically on 1-(3-fluoro-4-methoxyphenyl)hexan-1-one. While research exists on compounds with similar structural motifs, such as fluorinated chalcones and other aromatic ketones, direct investigation into the synthesis, properties, and applications of this particular molecule has not been the subject of published academic papers. The scientific community has explored related structures, for instance, in the context of developing agents for neglected tropical diseases or as intermediates in organic synthesis. mdpi.com However, findings from these studies cannot be directly attributed to this compound.
Identification of Unexplored Research Avenues
Given the lack of dedicated research, the field is open for foundational studies into this compound. Key unexplored avenues include:
Pharmacological Screening: The presence of the fluoro and methoxy (B1213986) groups on the phenyl ring suggests that the compound could be screened for a wide range of biological activities. These moieties are common in pharmacologically active molecules, and their combination in this structure warrants investigation.
Chemical Reactivity Studies: A systematic exploration of the reactivity of the ketone group and the aromatic ring is needed. This could involve studying its behavior in various named reactions, its potential as a substrate for asymmetric synthesis, and the influence of the fluorine and methoxy substituents on reaction outcomes.
Physicochemical Characterization: Comprehensive analysis of its physical and chemical properties, such as its crystalline structure, spectroscopic data (NMR, IR, MS), and solubility in various solvents, is required to build a foundational dataset for future research.
Proposed New Synthetic Methodologies
While specific synthetic routes for this compound are not detailed in peer-reviewed literature, established methods for the synthesis of aromatic ketones can be proposed.
A primary and highly viable route would be the Friedel-Crafts acylation of 3-fluoroanisole (B32098) with hexanoyl chloride or hexanoic anhydride (B1165640). The reaction would likely require a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The directing effects of the fluorine and methoxy groups would be a key consideration in optimizing the regioselectivity of the acylation to favor the desired isomer.
| Proposed Synthetic Route | Reactants | Catalyst/Conditions | Potential Advantages |
| Friedel-Crafts Acylation | 3-Fluoroanisole and Hexanoyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Utilizes readily available starting materials; a well-established and scalable reaction. |
| Grignard Reaction followed by Oxidation | 1-Bromo-3-fluoro-4-methoxybenzene and Hexanal | Mg, then an oxidizing agent (e.g., PCC) | Offers an alternative route that can be useful if Friedel-Crafts acylation proves problematic. |
Further research could focus on developing greener synthetic alternatives, potentially utilizing solid acid catalysts or microwave-assisted synthesis to improve efficiency and reduce environmental impact.
Advanced Computational and Theoretical Studies
The electronic and structural properties of this compound are ripe for theoretical investigation. Advanced computational studies could provide significant insights where experimental data is lacking.
Density Functional Theory (DFT) Calculations: DFT could be employed to predict the molecule's geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This would illuminate its kinetic stability and electronic behavior.
Molecular Docking Simulations: If a biological target is hypothesized, molecular docking studies could predict the binding affinity and mode of interaction of this compound with the active site of a receptor or enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Should a series of analogous compounds be synthesized and tested for a specific activity, QSAR studies could be developed to correlate structural features with activity, guiding the design of more potent molecules.
Expansion into Novel Material Precursors (academic focus only)
From an academic perspective, this compound could serve as a precursor for more complex molecules with potential applications in material science.
Synthesis of Liquid Crystals: The rigid aromatic core combined with a flexible alkyl chain is a common structural feature in liquid crystalline materials. Chemical modification of the ketone or the aromatic ring could lead to the synthesis of novel liquid crystals with specific phase behaviors.
Polymer Chemistry: The ketone functionality could be a site for polymerization reactions. For instance, it could be converted to a monomer that can be incorporated into specialty polymers, potentially imbuing them with properties such as altered thermal stability or refractive index due to the fluorinated aromatic moiety.
Precursor to Chalcones and Flavonoids: The molecule is a potential starting material for the synthesis of more complex structures like chalcones and flavonoids through reactions like aldol (B89426) condensation. mdpi.com These classes of compounds are of interest in materials science for their optical and electronic properties.
Interdisciplinary Research Opportunities with this compound
The study of this compound offers several opportunities for interdisciplinary collaboration:
Chemistry and Biology: Synthetic chemists could collaborate with biochemists and pharmacologists to synthesize and test a library of derivatives for specific biological activities, such as antimicrobial or anticancer effects.
Chemistry and Materials Science: A partnership between organic chemists and material scientists could explore the synthesis of polymers or liquid crystals derived from this compound and characterize their physical properties for potential applications in electronics or optics.
Computational and Experimental Chemistry: A synergistic approach combining theoretical predictions from computational chemists with experimental validation by synthetic and analytical chemists would accelerate the understanding of this molecule's fundamental properties and reactivity.
Q & A
Q. What are the standard synthetic routes for 1-(3-Fluoro-4-methoxyphenyl)hexan-1-one?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-fluoro-4-methoxybenzene derivatives) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution of halogenated precursors or ketone functionalization via Grignard reagents. For example, highlights similar fluorinated ethanone derivatives synthesized using Friedel-Crafts conditions. Purification often involves silica gel column chromatography (hexane/ethyl acetate gradients) or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and aromatic C-F bonds.
- X-ray Crystallography : For definitive structural confirmation, using programs like SHELXL () .
Q. How is the compound purified post-synthesis?
- Methodological Answer : Post-synthesis purification involves:
- Column Chromatography : Silica gel with optimized solvent gradients (e.g., hexane/ethyl acetate).
- Recrystallization : Using solvents like ethanol or dichloromethane.
- HPLC : For high-purity requirements, especially if intermediates are polar. reports silica gel flash chromatography for structurally similar fluorophenyl compounds .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data during characterization?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping peaks, fluorine coupling) can be addressed by:
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids.
- Temperature Control : Lowering reaction temperatures to minimize side reactions.
- Solvent Optimization : Using non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
emphasizes AlCl₃ as a catalyst for similar fluorinated ketones, with yields improved by slow reagent addition .
Q. How can researchers evaluate the compound’s potential bioactivity?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition studies (e.g., cytochrome P450) or receptor-binding assays.
- Structural Analog Analysis : Compare with known bioactive analogs (e.g., pyrrolidinone derivatives in ).
- ADME-Tox Profiling : Metabolic stability and cytotoxicity screening using hepatocyte models.
Note: Structural similarities to regulated compounds () may necessitate ethical approvals for pharmacological studies .
Q. How to address stability issues under varying storage conditions?
- Methodological Answer :
- Stability Studies : Monitor degradation via HPLC under light, humidity, and temperature stress.
- Storage Recommendations : Airtight containers with desiccants, stored at –20°C in the dark.
- Degradation Pathway Analysis : LC-MS to identify breakdown products and adjust synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
